4-(Chloromethyl)-3-fluorobenzoic acid
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Overview
Description
4-(Chloromethyl)-3-fluorobenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloromethyl group at the fourth position and a fluorine atom at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-3-fluorobenzoic acid typically involves the chloromethylation of 3-fluorobenzoic acid. One common method includes the reaction of 3-fluorobenzoic acid with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-3-fluorobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions typically occur under mild conditions with the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
- Substitution reactions yield various substituted benzoic acid derivatives.
- Oxidation reactions produce oxidized benzoic acid derivatives.
- Reduction reactions result in the formation of methyl-substituted benzoic acids.
Scientific Research Applications
Chemistry: 4-(Chloromethyl)-3-fluorobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of fluorinated and chlorinated aromatic compounds on biological systems. It may also be used in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drug candidates. Its unique structural features make it a valuable scaffold for the development of novel therapeutics.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-3-fluorobenzoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The fluorine atom can also influence the compound’s reactivity and binding affinity through electronic effects.
Comparison with Similar Compounds
4-(Chloromethyl)benzoic acid: Lacks the fluorine atom, which may result in different reactivity and biological activity.
3-Fluorobenzoic acid: Lacks the chloromethyl group, affecting its potential for substitution reactions.
4-(Bromomethyl)-3-fluorobenzoic acid: Similar structure but with a bromine atom instead of chlorine, which can alter its reactivity and applications.
Uniqueness: 4-(Chloromethyl)-3-fluorobenzoic acid is unique due to the presence of both a chloromethyl group and a fluorine atom on the benzene ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(chloromethyl)-3-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCVQVSYLJTTOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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